
4-(Thiazol-2-yl)oxazole
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Overview
Description
4-(Thiazol-2-yl)oxazole is a heterocyclic compound that features both thiazole and oxazole rings. These rings are five-membered structures containing nitrogen, sulfur, and oxygen atoms. The unique combination of these rings in a single molecule imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yl)oxazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and α-haloketone derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to produce larger quantities while maintaining high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiazol-2-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or oxazole rings .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 4-(thiazol-2-yl)oxazole exhibit promising antimicrobial activities. For instance, a series of compounds synthesized from 4-methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl)oxazole showed effective activity against Mycobacterium tuberculosis strains comparable to the standard drug rifampicin. The minimum inhibitory concentration (MIC) values ranged from 2.1 to 26.8 μg/mL, indicating their potential as leads for further development in treating tuberculosis and other bacterial infections .
Anticancer Activity
The anticancer properties of this compound derivatives have also been extensively investigated. One study demonstrated that certain synthesized compounds could inhibit tubulin polymerization at submicromolar concentrations, leading to apoptosis in cancer cells. Specifically, compounds like 4i showed significant antitumor activity in vivo, reducing tumor mass effectively at lower doses compared to established anticancer agents .
Acetylcholinesterase Inhibition
Compounds incorporating the thiazole moiety have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. For example, a series of coumarin-thiazole hybrids exhibited strong inhibitory activity against acetylcholinesterase, suggesting their potential application in the treatment of neurodegenerative disorders .
Pharmaceutical Development
The pharmaceutical applications of this compound derivatives are extensive. They are being explored as potential candidates for:
- Antibacterial Agents : Due to their efficacy against resistant strains of bacteria.
- Antitubercular Drugs : As indicated by their activity against dormant Mycobacterium species.
- Neuroprotective Agents : Targeting acetylcholinesterase inhibition for Alzheimer's disease management.
The ongoing research aims to refine these compounds for enhanced efficacy and reduced toxicity .
Case Studies
Study | Findings | Application |
---|---|---|
Synthesis and Antimycobacterial Screening | Identified compounds with MIC values comparable to rifampicin against M. tuberculosis | Antitubercular drug development |
Anticancer Activity Evaluation | Compounds inhibited tubulin polymerization, inducing apoptosis in cancer cell lines | Potential anticancer therapies |
Acetylcholinesterase Inhibitory Activity | Compounds showed significant inhibition with IC50 values indicating strong neuroprotective potential | Treatment of Alzheimer's disease |
Mechanism of Action
The mechanism of action of 4-(Thiazol-2-yl)oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The specific pathways and molecular interactions depend on the particular application and target .
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen.
Oxazole: A five-membered ring containing oxygen and nitrogen.
Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.
Comparison: 4-(Thiazol-2-yl)oxazole is unique due to the combination of both thiazole and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity compared to compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with biological targets and more versatile synthetic applications .
Biological Activity
4-(Thiazol-2-yl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structure features a thiazole ring, which is known for its role in various bioactive molecules.
Antimicrobial Activity
Research indicates that oxazole and thiazole derivatives exhibit notable antimicrobial properties. Specifically, compounds containing the thiazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating the antibacterial activity of new oxazole derivatives, several compounds demonstrated significant inhibition against these pathogens, with minimum inhibitory concentrations (MIC) ranging from 3.13 µg/mL to 20 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 10 |
This compound | Escherichia coli | 15 |
This compound | Klebsiella pneumoniae | 20 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a derivative of thiazole was reported to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range .
Table 2: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiazole Derivative A | MCF-7 (Breast Cancer) | 5 |
Thiazole Derivative B | HT-29 (Colon Cancer) | 8 |
Thiazole Derivative C | HeLa (Cervical Cancer) | 6 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of key enzymes involved in cellular processes. For example, certain compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .
- Induction of Apoptosis : The anticancer activity is often linked to the ability of these compounds to trigger apoptotic pathways in cancer cells. This is mediated through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .
- Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Alzheimer's Disease Research
Recent studies have highlighted the potential of thiazole-containing compounds in treating Alzheimer's disease by inhibiting acetylcholinesterase activity. A specific derivative demonstrated an IC50 value of 2.7 µM against AChE, indicating strong potential as a therapeutic agent for cognitive disorders .
Tuberculosis Treatment
Another area of research focuses on the efficacy of thiazole derivatives against Mycobacterium tuberculosis. Certain compounds have shown promising results in inhibiting bacterial growth with MIC values comparable to existing tuberculosis medications .
Properties
Molecular Formula |
C6H4N2OS |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H |
InChI Key |
MYVHQZYEGUNPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=COC=N2 |
Origin of Product |
United States |
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